Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate
Overview
Description
Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate is an organic compound characterized by the presence of a trifluoroethyl group attached to a propenoate moiety. This compound is notable for its unique chemical properties imparted by the trifluoromethyl group, which enhances its reactivity and stability. It is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate typically involves the esterification of 2-(2,2,2-trifluoroethyl)-2-propenoic acid with ethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows: [ \text{CF}_3\text{CH}_2\text{CH}=\text{CHCOOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CF}_3\text{CH}_2\text{CH}=\text{CHCOOC}_2\text{H}_5 + \text{H}_2\text{O} ]
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Ethyl 2-(2,2,2-trifluoroethyl)-2-propanol.
Substitution: Various substituted propenoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of fluorinated biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: The compound is employed in the production of specialty polymers and materials with unique properties .
Mechanism of Action
The mechanism of action of Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoromethyl functionality but different reactivity and applications.
N-2,2,2-Trifluoroethylisatin Ketimines: These compounds share the trifluoroethyl group and are used in organic synthesis and medicinal chemistry.
Trifluoroethyl thioether derivatives: These compounds exhibit similar bioactivity and are used in agricultural applications.
Uniqueness: Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate is unique due to its combination of the trifluoroethyl group with the propenoate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methylidenebutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOTVFSBHSWSCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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